2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-acetylpyridine with hydrazine hydrate can yield the pyrazole ring, which is then further functionalized to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases, as well as catalysts to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyrazol-3-yl)pyridine-3-carboxylic acid
- 2-(2-Ethylpyrazol-3-yl)pyridine-3-carboxylic acid
- 2-(2-Propylpyrazol-3-yl)pyridine-3-carboxylic acid
Uniqueness
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This can result in different biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)15-10(5-7-14-15)11-9(12(16)17)4-3-6-13-11/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOCYGSKZOJDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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